7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an imino group, a dioxane ring, and a thiaspiro ring system. The compound’s molecular formula is C6H11NO3S, and it has a molecular weight of 177.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dioxane derivative with a thioamide in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the imino group or the dioxane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction of the imino group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the dioxane and thiaspiro rings provide structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione: Similar spirocyclic structure but with different functional groups.
7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one: Similar structure but lacks the oxide group.
Uniqueness
This compound is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
IUPAC Name |
7-imino-1,4-dioxa-7λ6-thiaspiro[4.4]nonane 7-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c7-11(8)4-1-6(5-11)9-2-3-10-6/h7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZODRUJTXQEUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CC12OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.